molecular formula C8H17NO2 B13317458 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol

2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol

Cat. No.: B13317458
M. Wt: 159.23 g/mol
InChI Key: KKMTWTGJIQINAP-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol is a synthetic organic compound featuring a cyclobutane ring substituted with an aminomethyl group at the 1-position and a methyl group at the 3-position. The ethan-1-ol moiety is linked via an ether bond to the cyclobutane ring.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclobutyl]oxyethanol

InChI

InChI=1S/C8H17NO2/c1-7-4-8(5-7,6-9)11-3-2-10/h7,10H,2-6,9H2,1H3

InChI Key

KKMTWTGJIQINAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CN)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol typically involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonia, followed by reduction with sodium borohydride. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

The compound’s structural analogs, drawn from the evidence, highlight variations in functional groups, pharmacological activity, and physicochemical properties. Below is a detailed analysis:

Structural and Functional Group Comparisons

YTK-A76
  • Structure: 2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol.
  • Key Features: Contains a benzyloxy-substituted aromatic ring and an aminoethoxy side chain.
  • Synthesis : Synthesized via reductive amination using sodium triacetoxyborohydride, yielding 39.1% .
  • Differentiation : The absence of a cyclobutane ring and the presence of aromatic benzyloxy groups distinguish YTK-A76 from the target compound.
Yan7874
  • Structure: 1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol.
  • Key Features : A dichlorophenyl group and a benzimidazole-derived heterocycle.
  • Pharmacology : Acts as an OX2R (orexin receptor) agonist, marking it as a pioneering structure in orexin receptor targeting .
  • Differentiation: The benzoimidazole core and dichlorophenyl substituent contrast with the target compound’s cyclobutane and aminomethyl groups.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
  • Structure: A phenoxyethoxyethanol derivative with a bulky tetramethylbutyl group.
  • Toxicity : Classified as Acute Toxicity Category 4 (oral) and Serious Eye Damage Category 1 .
  • Differentiation: The lack of nitrogen-containing groups and the presence of a nonpolar tetramethylbutyl substituent differentiate it from the target compound’s aminomethyl-cyclobutane system.
Morpholine Derivatives
  • Example : 2-(2-hydroxyethoxy)ethan-1-ol derivatives with morpholine rings (CAS 68909-77-3).
  • Properties: Classified as a UVCB (Unknown or Variable Composition Complex Reaction Products) substance with a molecular weight of 210.27 g/mol .
  • Differentiation : The morpholine rings and variable composition contrast with the target compound’s defined cyclobutane structure.

Pharmacological and Physicochemical Properties

Compound Key Pharmacological/Physicochemical Notes Reference
Target Compound Hypothetical enhanced rigidity from cyclobutane; potential solubility from aminomethyl group. N/A
YTK-A76 High yield (39.1%) via reductive amination; no reported bioactivity.
Yan7874 Early OX2R agonist; structural complexity may limit bioavailability.
2-(2-[4-(...phenoxy]ethoxy)ethanol High acute toxicity (oral/ocular); R&D use only.
Morpholine Derivatives UVCB classification complicates purity assessment.

Biological Activity

2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include a cyclobutane ring and functional groups such as an amine and alcohol, suggest diverse interactions with biological systems. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅NO₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure allows it to interact with various biological molecules, making it a candidate for studies in biochemistry and molecular biology.

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight159.23 g/mol
CAS Number1855503-47-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the aminomethyl group enhances its binding affinity to these targets, influencing various biochemical pathways. Research indicates that compounds with similar structures can modulate enzyme activities or receptor functions, leading to therapeutic effects.

Enzyme Inhibition

Studies have shown that compounds featuring similar structural motifs can act as enzyme inhibitors. For instance, the inhibition of IRAK4 (Interleukin-1 Receptor Associated Kinase) has been explored in related compounds, suggesting that this compound may exhibit similar properties. IRAK4 plays a crucial role in inflammatory responses, and inhibitors can potentially be used to treat conditions associated with excessive inflammation .

Receptor Binding

The compound also shows promise in receptor binding studies. Its structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions with various receptors, which could lead to significant biological responses. For example, receptor modulators are often investigated for their roles in pain management and neuroprotection.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : In vitro studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by interfering with signaling pathways involved in cell growth.
  • Inflammatory Diseases : Preliminary animal studies indicate that administration of similar compounds can reduce markers of inflammation in models of arthritis and other inflammatory conditions .

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